molecular formula C7H12O2 B1422707 1-(Oxan-3-yl)ethan-1-one CAS No. 1443981-45-0

1-(Oxan-3-yl)ethan-1-one

Cat. No. B1422707
M. Wt: 128.17 g/mol
InChI Key: OYUIDNXVSDOHKE-UHFFFAOYSA-N
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Description

“1-(Oxan-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1443981-45-0 . Its IUPAC name is 1-tetrahydro-2H-pyran-3-ylethanone . The compound has a molecular weight of 128.17 and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(Oxan-3-yl)ethan-1-one” is 1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-(Oxan-3-yl)ethan-1-one” has a molecular weight of 128.17 . It is in liquid form . The storage temperature is room temperature .

Scientific Research Applications

Photoinduced Oxidative Annulation

1-(Oxan-3-yl)ethan-1-one has been utilized in photoinduced direct oxidative annulation processes. This involves the formation of highly functionalized polyheterocyclic ethanones through a process that does not require transition metals and oxidants. Such processes are significant for developing new synthetic methodologies in organic chemistry (Jin Zhang et al., 2017).

Selective Oxidation of Hydrocarbons

Research has explored the selective oxidation of methane and ethane to alcohols in various solvents, including strong acids and neutral aqueous media. The studies involve understanding the electron-transfer steps involving the intermediacy of radicals and carbocations, where 1-(oxan-3-yl)ethan-1-one plays a role in the reaction pathways (Ayusman Sen et al., 1994).

Magnetic Properties in Manganese Chains

This compound has been included in studies examining the magnetic properties of end-to-end azide-bridged manganese(III) chains. Such research is crucial for understanding magnetostructural relationships in inorganic chemistry (J. Song et al., 2014).

Synthesis and Structural Analysis

1-(Oxan-3-yl)ethan-1-one has been used in synthesizing various novel compounds, with a focus on their structural and molecular properties. Such studies contribute significantly to the field of synthetic chemistry and materials science (Ji Shun-jun, 2010).

Photoremovable Protecting Groups

The compound's derivatives have been examined for their use as photoremovable protecting groups. These studies are vital for developing new photochemical methods for protecting and deprotecting functional groups in organic synthesis (Jaromír Literák et al., 2008).

Antimicrobial Activity

Some derivatives of 1-(oxan-3-yl)ethan-1-one have been synthesized and tested for antimicrobial activities. This research is important for the development of new antimicrobial agents and contributes to the field of medicinal chemistry (Tomasz Kosmalski et al., 2015).

Safety And Hazards

The compound “1-(Oxan-3-yl)ethan-1-one” has several hazard statements including H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(oxan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUIDNXVSDOHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-3-yl)ethan-1-one

CAS RN

1443981-45-0
Record name 1-(oxan-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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